AA-2betaG

概要

説明

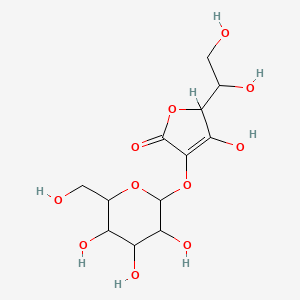

It is isolated from Lycium fruit and is known for its anti-tumor activity . This compound is a glucoside of L-ascorbic acid, which means it has a glucose molecule attached to the ascorbic acid structure, enhancing its stability and bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid involves the glycosylation of L-ascorbic acid. This process typically uses a glucosyl donor, such as glucose or a glucose derivative, and an acid catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the stability of the ascorbic acid and the successful attachment of the glucose molecule .

Industrial Production Methods

In industrial settings, the production of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid can be achieved through enzymatic glycosylation. This method uses specific enzymes, such as glucosyltransferases, to catalyze the transfer of glucose to L-ascorbic acid. The enzymatic process is preferred for its specificity and efficiency, resulting in higher yields and purity of the final product .

化学反応の分析

Oxidation Reactions

AA-2βG undergoes oxidation under conditions similar to ascorbic acid, forming dehydroascorbic acid derivatives. Key reagents include:

-

Hydrogen peroxide (H₂O₂) under neutral or acidic conditions.

-

Ferric chloride (FeCl₃) in aqueous solutions.

The reaction mechanism involves the loss of two electrons from the enediol group, stabilizing the oxidized product via conjugation with the glucopyranosyl moiety .

Reduction Reactions

AA-2βG acts as a reducing agent in biological systems, facilitated by its capacity to donate electrons. Notable reducing agents include:

-

Sodium borohydride (NaBH₄) for selective reduction of carbonyl groups.

-

Dithiothreitol (DTT) in buffered solutions to maintain stability .

Substitution Reactions

The glucose moiety enables nucleophilic substitution at the glycosidic bond. Common conditions include:

-

Acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄) to regenerate ascorbic acid.

-

Enzymatic cleavage by α-glucosidases, releasing free ascorbic acid in a controlled manner .

Degradation Pathways

AA-2βG degrades under thermal or photolytic stress via:

-

Hydrolysis : Dominant pathway in aqueous solutions, pH-dependent.

-

Oxidative scission : Accelerated by UV light or reactive oxygen species (ROS) .

Analytical Methods for Reaction Monitoring

Advanced techniques validate AA-2βG’s reactivity:

Stability in Complex Matrices

Studies in food and beverage systems highlight:

-

pH dependence : Stable at pH 3–5, rapid degradation above pH 7.

-

Temperature sensitivity : Half-life reduced by 50% at 40°C compared to 25°C .

Biological Redox Activity

AA-2βG participates in cellular redox cycles:

科学的研究の応用

Food Science Applications

Antioxidant Properties

AA-2betaG is known for its antioxidant capabilities, which help in preventing oxidative damage in food products. Research has shown that it can effectively scavenge free radicals, thereby enhancing the shelf life of food items. A study demonstrated that this compound could be used to stabilize food products by reducing lipid oxidation and maintaining color integrity .

Stability in Food Products

The stability of this compound compared to traditional ascorbic acid makes it a preferred choice in food formulations. It remains effective under various conditions, including heat and light exposure. This characteristic is particularly beneficial for processed foods where vitamin C degradation is a concern .

Application in Beverages

this compound has been successfully applied in beverages, where it helps maintain the nutritional quality while providing a longer shelf life. Its incorporation into functional drinks has been explored, offering both flavor enhancement and health benefits .

Cosmetic Applications

Skin Health Benefits

In cosmetics, this compound is utilized for its skin-brightening and anti-aging properties. It promotes collagen synthesis and inhibits melanin production, making it effective for skin whitening formulations. Clinical studies have indicated that products containing this compound can lead to significant improvements in skin tone and texture over time .

Stability in Formulations

The stability of this compound allows for its use in various cosmetic formulations without the rapid degradation associated with conventional vitamin C. This stability ensures that the active ingredient remains effective throughout the product's shelf life, enhancing its appeal to manufacturers and consumers alike .

Pharmaceutical Research Applications

Potential Therapeutic Effects

Research indicates that this compound may possess therapeutic effects beyond its antioxidant capabilities. Studies have suggested that it can enhance immune function and may have protective effects against certain diseases due to its ability to modulate oxidative stress levels .

Drug Delivery Systems

There is ongoing research into the use of this compound as a component in drug delivery systems. Its properties allow it to act as a carrier for other therapeutic agents, potentially improving their bioavailability and efficacy .

Case Studies

作用機序

The mechanism of action of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. The glucose moiety enhances its stability, allowing it to remain active for longer periods compared to L-ascorbic acid. This compound targets various molecular pathways involved in oxidative stress and inflammation, contributing to its anti-tumor effects .

類似化合物との比較

2-O-beta-D-Glucopyranosyl-L-ascorbic acid is compared with other similar compounds such as:

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid (AA-2G): Another glucoside of L-ascorbic acid with similar stability and antioxidant properties.

L-ascorbic acid (Vitamin C): The parent compound, less stable but widely used for its antioxidant effects.

Erythorbic acid: An isomer of ascorbic acid with similar antioxidant properties but different stability and bioavailability

The uniqueness of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid lies in its enhanced stability and prolonged activity, making it more effective in various applications compared to its counterparts .

生物活性

AA-2betaG, or 2-O-beta-D-Glucopyranosyl-L-ascorbic acid, is a stable derivative of vitamin C that has garnered significant attention for its biological activities, particularly in the fields of oncology, antioxidative stress response, and cellular protection. This compound is primarily isolated from Lycium fruit and has been studied for its potential applications in medicine and nutrition.

This compound is characterized by its glucoside structure, which enhances its stability compared to ascorbic acid (vitamin C). The compound undergoes enzymatic hydrolysis in the body to release ascorbic acid, which is responsible for its biological effects. Key mechanisms of action include:

- Antioxidant Activity : this compound functions as a radical scavenger, effectively reducing oxidative stress by neutralizing free radicals. This property is crucial in protecting cells from damage induced by radiation and other stressors .

- Cellular Proliferation : In vitro studies demonstrate that this compound enhances the proliferation of bone marrow mesenchymal stem cells (BMSCs) and promotes angiogenesis in vascular endothelial cells. This suggests potential applications in regenerative medicine.

- Signal Transduction : The compound activates the PI3K/AKT signaling pathway, which is vital for cell survival and growth. It also modulates the expression of vascular endothelial growth factor (VEGF), further supporting angiogenic processes.

1. Antioxidant Properties

A comparative study highlighted that this compound exhibits radical-scavenging properties comparable to those of ascorbic acid. In various assays, this compound demonstrated significant antioxidant activity, contributing to cellular protection against oxidative damage .

2. Anti-Tumor Activity

Research indicates that this compound may possess anti-tumor properties. In animal models, it has shown promise in inhibiting tumor growth and enhancing the efficacy of chemotherapy agents by mitigating side effects associated with oxidative stress .

3. Wound Healing and Tissue Repair

In laboratory settings, this compound has been observed to promote wound healing through enhanced collagen deposition and angiogenesis. Its application in topical formulations could potentially improve healing outcomes in clinical settings.

Dosage Effects and Pharmacokinetics

The pharmacokinetics of this compound reveal that it is gradually hydrolyzed into ascorbic acid, providing a prolonged release of vitamin C into the bloodstream. This mechanism allows for sustained antioxidant effects over an extended period compared to traditional vitamin C supplementation .

Table 1: Summary of Biological Activities of this compound

特性

IUPAC Name |

2-(1,2-dihydroxyethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJBGYKDYSOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。